6-Amino-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
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Overview
Description
6-Amino-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a heterocyclic compound that features both imidazole and pyridazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitrogen atoms in the rings contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the imidazo[4,5-d]pyridazine core . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and other positions on the rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
6-Amino-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1H-pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the arrangement of nitrogen atoms.
5-Amino-6-methyl-1H-imidazo[4,5-b]pyridine: Another related compound with a different substitution pattern.
Uniqueness
6-Amino-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is unique due to its specific ring structure and the presence of both imidazole and pyridazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H5N5O2 |
---|---|
Molecular Weight |
167.13 g/mol |
IUPAC Name |
5-amino-3,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C5H5N5O2/c6-10-5(12)3-2(4(11)9-10)7-1-8-3/h1H,6H2,(H,7,8)(H,9,11) |
InChI Key |
OITXWKGFRKZCCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N(NC2=O)N |
Origin of Product |
United States |
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